molecular formula C6H6F2N4O10 B100359 2-Fluoro-2,2-dinitroethyl 4-fluoro-4,4-dinitrobutyrate CAS No. 15957-54-7

2-Fluoro-2,2-dinitroethyl 4-fluoro-4,4-dinitrobutyrate

Cat. No. B100359
CAS RN: 15957-54-7
M. Wt: 332.13 g/mol
InChI Key: RSJWIXWBPOAQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2,2-dinitroethyl 4-fluoro-4,4-dinitrobutyrate, commonly known as FEFO, is a highly explosive compound that has been used as a propellant and explosive in the past. However, in recent years, FEFO has gained attention in the scientific community due to its potential applications in biomedical research.

Mechanism Of Action

FEFO works by releasing nitric oxide, which can activate certain proteins and enzymes in the body. This activation can lead to a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells.

Biochemical And Physiological Effects

FEFO has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the activation of certain proteins and enzymes in the body, and the potential to act as a vasodilator.

Advantages And Limitations For Lab Experiments

One advantage of FEFO is its high potency, which allows for the use of smaller amounts in experiments. However, its explosive nature makes it difficult to handle and requires specialized equipment and safety protocols.

Future Directions

There are several potential future directions for research involving FEFO, including further exploration of its potential as a cancer treatment, investigation of its potential as a tool for gene therapy, and further study of its biochemical and physiological effects. Additionally, there may be potential applications for FEFO in the field of nanotechnology, as it has been shown to have the ability to self-assemble into nanoscale structures.

Synthesis Methods

FEFO can be synthesized through a multistep process, starting with the reaction of 2-fluoro-2-nitroethanol with nitric acid to form 2-fluoro-2-nitroethyl nitrate. This intermediate is then reacted with 4-fluoro-4-nitrobutyric acid to form FEFO.

Scientific Research Applications

FEFO has been used in a variety of scientific research applications, including as a tool for studying protein structure and function, as a potential treatment for cancer, and as a potential tool for gene therapy.

properties

CAS RN

15957-54-7

Product Name

2-Fluoro-2,2-dinitroethyl 4-fluoro-4,4-dinitrobutyrate

Molecular Formula

C6H6F2N4O10

Molecular Weight

332.13 g/mol

IUPAC Name

(2-fluoro-2,2-dinitroethyl) 4-fluoro-4,4-dinitrobutanoate

InChI

InChI=1S/C6H6F2N4O10/c7-5(9(14)15,10(16)17)2-1-4(13)22-3-6(8,11(18)19)12(20)21/h1-3H2

InChI Key

RSJWIXWBPOAQET-UHFFFAOYSA-N

SMILES

C(CC([N+](=O)[O-])([N+](=O)[O-])F)C(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F

Canonical SMILES

C(CC([N+](=O)[O-])([N+](=O)[O-])F)C(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F

Other CAS RN

15957-54-7

Origin of Product

United States

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